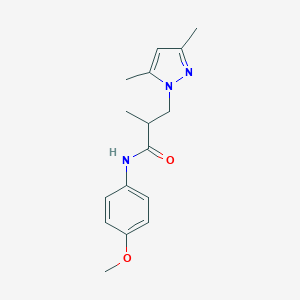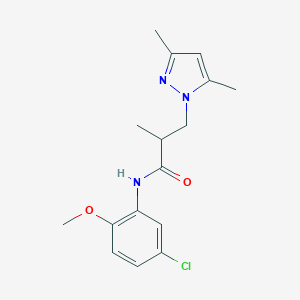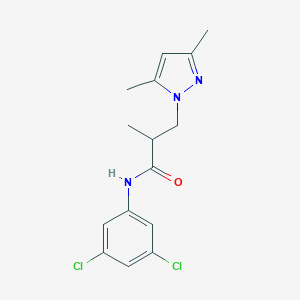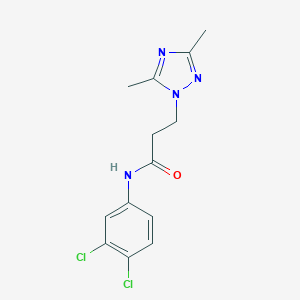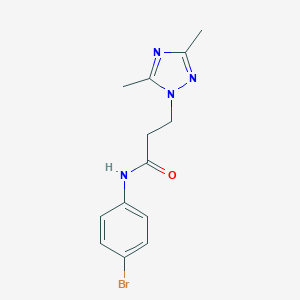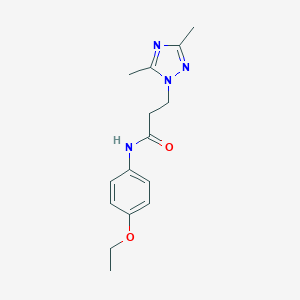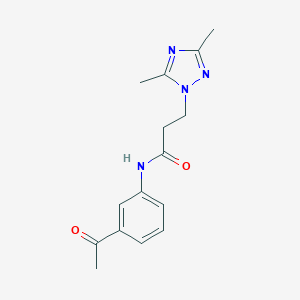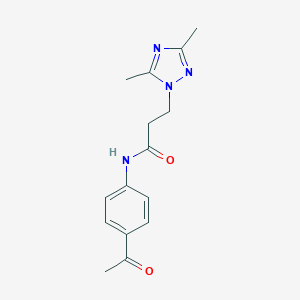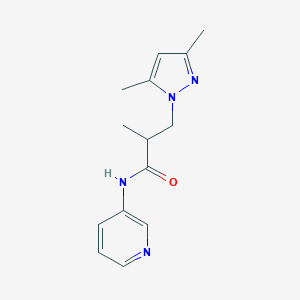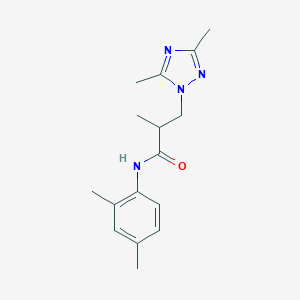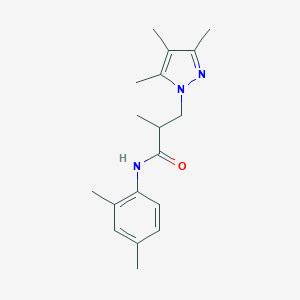
N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, also known as BPTP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. BPTP belongs to the class of compounds known as pyrazoles, which have been shown to possess a wide range of pharmacological activities.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is able to reduce inflammation and pain in the body.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the immune response. N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has also been shown to reduce the activation of certain signaling pathways that are involved in the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological activities. This makes it a safer option for use in animal studies. However, one limitation of using N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. One area of research is the development of more efficient synthesis methods for N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, which could help to reduce the cost of producing the compound. Another area of research is the development of new formulations of N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide that could improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide and its potential therapeutic applications in various disease states.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves the reaction of 4-bromobenzoyl chloride with 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-10-11(2)18-19(12(10)3)9-8-15(20)17-14-6-4-13(16)5-7-14/h4-7H,8-9H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIIMZBHRQEKSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

